molecular formula C4H7BrZn B13968857 3-Butenylzincbromide

3-Butenylzincbromide

Cat. No.: B13968857
M. Wt: 200.4 g/mol
InChI Key: BFFDFNINBXPQIU-UHFFFAOYSA-M
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Description

3-Butenylzincbromide is an organozinc compound with the molecular formula C4H7BrZn. It is a colorless liquid that is soluble in organic solvents such as tetrahydrofuran (THF). This compound is primarily used as a nucleophilic reagent in organic synthesis, particularly in substitution and addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butenylzincbromide can be synthesized through the reaction of 3-butenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often supplied as a solution in THF to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 3-Butenylzincbromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butenylzincbromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butenylzincbromide involves its role as a nucleophile. It donates electrons to electrophilic centers in substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction it is involved in, such as forming carbon-carbon bonds in cross-coupling reactions .

Comparison with Similar Compounds

  • n-Propylzinc Bromide
  • 2-Propylzinc Bromide
  • Octylmagnesium Bromide
  • Ethnylmagnesium Bromide

Comparison: 3-Butenylzincbromide is unique due to its ability to participate in a wide range of reactions, particularly in forming carbon-carbon bonds through cross-coupling reactions. Its structure allows for versatile applications in organic synthesis, making it a valuable reagent compared to other organozinc and organomagnesium compounds .

Properties

Molecular Formula

C4H7BrZn

Molecular Weight

200.4 g/mol

IUPAC Name

zinc;but-1-ene;bromide

InChI

InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1

InChI Key

BFFDFNINBXPQIU-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC=C.[Zn+2].[Br-]

Origin of Product

United States

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